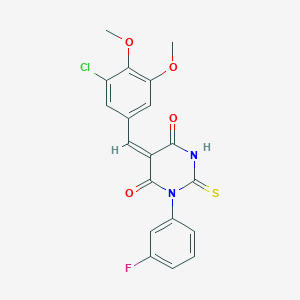
1-Bromo-3-ethoxy-5-(2-nitrovinyl)-2-propoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-ethoxy-5-(2-nitrovinyl)-2-propoxybenzene is a chemical compound that belongs to the group of nitrovinyl-substituted phenyl ethers. It has been widely studied for its potential applications in scientific research, particularly in the fields of organic chemistry and biochemistry.
Wirkmechanismus
The mechanism of action of 1-Bromo-3-ethoxy-5-(2-nitrovinyl)-2-propoxybenzene is not fully understood. However, it is believed to act as a ligand for certain receptors and enzymes, leading to changes in their activity and function. It may also interact with cellular membranes and affect their properties.
Biochemical and Physiological Effects:
Studies have shown that 1-Bromo-3-ethoxy-5-(2-nitrovinyl)-2-propoxybenzene has various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. It has also been investigated for its potential as an anti-inflammatory and anti-cancer agent. However, further studies are needed to fully understand its effects and potential applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-Bromo-3-ethoxy-5-(2-nitrovinyl)-2-propoxybenzene is its potential as a building block for the synthesis of other compounds with potential biological activity. It is also relatively easy to synthesize using the optimized method described above. However, one of the limitations of using this compound in lab experiments is its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the study of 1-Bromo-3-ethoxy-5-(2-nitrovinyl)-2-propoxybenzene. One area of interest is its potential as a fluorescent probe for imaging studies. Another area of interest is its potential as an anti-inflammatory and anti-cancer agent. Further studies are needed to fully understand its mechanism of action and potential applications in these areas. Additionally, the synthesis method may be further optimized to improve yield and purity of the final product.
Synthesemethoden
The synthesis of 1-Bromo-3-ethoxy-5-(2-nitrovinyl)-2-propoxybenzene involves the reaction of 1-Bromo-3-ethoxy-5-iodo-2-propoxybenzene with nitroethylene in the presence of a palladium catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the final product. This synthesis method has been optimized through various studies, and it is considered to be an efficient and reliable method for the preparation of 1-Bromo-3-ethoxy-5-(2-nitrovinyl)-2-propoxybenzene.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-ethoxy-5-(2-nitrovinyl)-2-propoxybenzene has been studied for its potential applications in various scientific research fields. In organic chemistry, it has been used as a building block for the synthesis of other compounds with potential biological activity. In biochemistry, it has been studied for its potential as a ligand for various receptors and enzymes. It has also been investigated for its potential as a fluorescent probe for imaging studies.
Eigenschaften
Molekularformel |
C13H16BrNO4 |
|---|---|
Molekulargewicht |
330.17 g/mol |
IUPAC-Name |
1-bromo-3-ethoxy-5-[(Z)-2-nitroethenyl]-2-propoxybenzene |
InChI |
InChI=1S/C13H16BrNO4/c1-3-7-19-13-11(14)8-10(5-6-15(16)17)9-12(13)18-4-2/h5-6,8-9H,3-4,7H2,1-2H3/b6-5- |
InChI-Schlüssel |
APJMYWFBOOWKOW-WAYWQWQTSA-N |
Isomerische SMILES |
CCCOC1=C(C=C(C=C1Br)/C=C\[N+](=O)[O-])OCC |
SMILES |
CCCOC1=C(C=C(C=C1Br)C=C[N+](=O)[O-])OCC |
Kanonische SMILES |
CCCOC1=C(C=C(C=C1Br)C=C[N+](=O)[O-])OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B286200.png)
![2-[(5-bromo-2-thienyl)methylene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B286203.png)
![2-[(4-chlorobenzyl)(phenylsulfonyl)amino]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B286205.png)
![N-[3-(methylsulfanyl)phenyl]-2-phenoxyacetamide](/img/structure/B286206.png)
![N-(4-isopropylphenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B286209.png)
![2-[(4-chlorobenzyl)(phenylsulfonyl)amino]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B286210.png)
![N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B286211.png)
![2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(2-chlorophenyl)acetamide](/img/structure/B286212.png)
![2-[(4-bromobenzyl)(phenylsulfonyl)amino]-N-(4-ethylphenyl)acetamide](/img/structure/B286213.png)
![N-(2-methoxyphenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B286215.png)
![2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-methylphenyl)acetamide](/img/structure/B286218.png)
![ethyl (5E)-5-[(2,5-dimethoxyphenyl)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B286220.png)
![2-[(4-fluorobenzyl)(phenylsulfonyl)amino]-N-(4-isopropylphenyl)acetamide](/img/structure/B286221.png)
